In-Depth Technical Guide to Ammonium Hexachloroiridate(IV)
In-Depth Technical Guide to Ammonium Hexachloroiridate(IV)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
Ammonium (B1175870) hexachloroiridate(IV), with the CAS Number 16940-92-4 , is an inorganic compound that serves as a significant source of iridium for a multitude of applications in research and development.[1][2] Also known as iridium(IV)-ammonium chloride, this dark red to black solid is a commercially important iridium compound.[3][4] It is characterized by its octahedral [IrCl6]2- anion and two ammonium cations.[3]
This technical guide provides a comprehensive overview of the key properties of ammonium hexachloroiridate(IV), detailed experimental protocols for its application in nanotechnology and catalysis, and standardized methods for evaluating its biological activity, which is of particular interest in drug development.
Physicochemical Data
A summary of the key quantitative data for ammonium hexachloroiridate(IV) is presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| CAS Number | 16940-92-4 | [1][2][5] |
| Molecular Formula | (NH₄)₂[IrCl₆] | [1][3][5] |
| Molecular Weight | 441.01 g/mol | [1][2][3] |
| Appearance | Dark red to red-black solid/powder | [3] |
| Density | 2.86 g/mL at 25 °C | [6] |
| Solubility | Poorly soluble in water | [3] |
| Melting Point | Decomposes upon heating |
Key Applications and Experimental Protocols
Ammonium hexachloroiridate(IV) is a versatile precursor and catalyst in several advanced applications. This section provides detailed methodologies for some of the most relevant experimental procedures for researchers in materials science and drug development.
Synthesis of Iridium Nanoparticles via the Polyol Method
Iridium nanoparticles exhibit unique catalytic and electronic properties, making them valuable in various fields. The polyol method is a widely used technique for the synthesis of metallic nanoparticles. While many protocols exist, the following provides a generalized yet detailed workflow for the synthesis of iridium nanoparticles using ammonium hexachloroiridate(IV) as the precursor.
Experimental Protocol:
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Precursor Solution Preparation: Dissolve a specific amount of ammonium hexachloroiridate(IV) in a polyol solvent, such as ethylene (B1197577) glycol, to achieve the desired metal concentration.
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Addition of a Stabilizing Agent: Introduce a stabilizing agent, like polyvinylpyrrolidone (B124986) (PVP), to the solution to control the size and prevent the agglomeration of the nanoparticles.
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Heating and Reduction: Heat the mixture to a specific temperature (typically between 120°C and 180°C) under constant stirring. The polyol acts as both the solvent and the reducing agent, reducing the iridium(IV) ions to metallic iridium.
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Nucleation and Growth: As the reaction proceeds, iridium atoms nucleate and then grow into nanoparticles. The reaction time is a critical parameter for controlling the final size of the nanoparticles.
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Purification: After the reaction is complete, the nanoparticles are typically isolated by centrifugation and washed multiple times with a solvent like ethanol (B145695) or acetone (B3395972) to remove any unreacted precursors, byproducts, and excess stabilizing agent.
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Characterization: The synthesized iridium nanoparticles are then characterized using techniques such as Transmission Electron Microscopy (TEM) to determine their size and morphology, and X-ray Diffraction (XRD) to confirm their crystalline structure.
Catalytic Hydrogenation of Alkenes
Iridium complexes derived from ammonium hexachloroiridate(IV) are effective catalysts for hydrogenation reactions, which are fundamental transformations in organic synthesis and drug manufacturing. The following protocol outlines a general procedure for the catalytic hydrogenation of an alkene.
Experimental Protocol:
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Catalyst Precursor Activation (if required): In some cases, the ammonium hexachloroiridate(IV) may be used to generate a more active catalytic species in situ. This can involve reaction with a suitable ligand.
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Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene substrate in an appropriate solvent (e.g., ethanol, dichloromethane).
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Catalyst Addition: Add a catalytic amount of ammonium hexachloroiridate(IV) or the pre-activated iridium catalyst to the reaction mixture.
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Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically from a balloon or a pressurized cylinder) throughout the reaction.
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Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work-up and Purification: Once the reaction is complete, carefully vent the excess hydrogen. The catalyst may be removed by filtration. The reaction mixture is then subjected to a standard work-up procedure, which may include extraction and washing. The final product is purified by a suitable method, such as column chromatography or distillation.
Evaluation of Cytotoxicity using the MTT Assay
For drug development professionals, assessing the cytotoxic potential of new compounds is a critical step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol provides a detailed methodology for evaluating the cytotoxicity of iridium-containing compounds derived from ammonium hexachloroiridate(IV).
Experimental Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
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Compound Treatment: Prepare serial dilutions of the test iridium compound and add them to the wells containing the cells. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
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Incubation: Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.
References
- 1. A Comprehensive Review of Glucose Biosensors Based on Nanostructured Metal-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Imaging and proteomic study of a clickable iridium complex - Metallomics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
